Ethyl 5-oxononanoate
Overview
Description
Scientific Research Applications
Antimitotic Agents and Antitumor Activity
Ethyl 5-oxononanoate derivatives have been studied for their potential antitumor activity. Notably, a study highlighted the synthesis of ethyl pyrido[3,4-b]pyrazin-7-ylcarbamates as potent antimitotic agents, which could be derived from this compound precursors. These compounds have demonstrated antitumor activity in mice, indicating their potential in cancer research and treatment (Temple et al., 1992).
Synthesis of (±)-Coronafacic Acid
In the realm of organic chemistry, this compound is utilized in complex synthetic pathways. For example, it plays a role in the synthesis of (±)-coronafacic acid, a compound with significance in medicinal chemistry. This process involves multiple steps, including Wessely oxidation and intramolecular Diels–Alder reactions (Yates et al., 1993).
Crystal Structure Studies
This compound is also a subject of study in crystallography. Research into the crystal structure of this compound derivatives contributes to a deeper understanding of molecular interactions and structural chemistry. These studies involve methods like X-ray diffraction and provide insights into the spatial arrangement of atoms in these compounds (Marjani, 2013).
Glycosidase Inhibitory Activities
This compound derivatives have been explored for their potential as glycosidase inhibitors, which could have implications in the treatment of various diseases. For instance, derivatives of this compound have been synthesized and tested for their inhibitory activity towards different glycosidases, indicating their potential in the development of new therapeutic agents (Moreno‐Vargas et al., 2003).
Microbial Bioreductions
In biocatalysis, this compound serves as a substrate for microbial bioreductions. Studies involving yeasts have shown the conversion of this compound to its reduced forms, which are valuable in the synthesis of enantiomerically pure compounds. This application is particularly relevant in the pharmaceuticalindustry, where such processes are crucial for producing active pharmaceutical ingredients (Forzato et al., 2001).
Precursors in Materials Science
This compound and its derivatives are also utilized in materials science. For instance, they are used as precursors for the synthesis of metal alkanoates, which find applications in various industries, including as catalysts and in painting industries for their drying properties. The synthesis and properties of these compounds are crucial for the development of new materials (Mishra et al., 2007).
Photolysis Studies
The study of the photolysis of this compound derivatives in different solvents is another area of interest. This research helps in understanding the photochemical behavior of these compounds, which is relevant in fields like photochemistry and environmental science. The findings provide insights into the pathways of photolytic reactions and the formation of various photo products (Ang & Prager, 1992).
Anti-Juvenile Hormone Activity
In biological studies, this compound derivatives have been tested for their anti-juvenile hormone activity. This research is significant in the field of entomology and pest control. For example, studies have shown that certain derivatives can induce precocious metamorphosis in insect larvae, which can be applied in developing new pest control strategies (Furuta et al., 2006).
Properties
IUPAC Name |
ethyl 5-oxononanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-3-5-7-10(12)8-6-9-11(13)14-4-2/h3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFPEHUCRNRCCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)CCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00551643 | |
Record name | Ethyl 5-oxononanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00551643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24071-99-6 | |
Record name | Nonanoic acid, 5-oxo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24071-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-oxononanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00551643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.